molecular formula C28H30O6 B014893 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose CAS No. 58381-23-0

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Cat. No. B014893
CAS RN: 58381-23-0
M. Wt: 462.5 g/mol
InChI Key: CPWPSDGLXXKBKZ-STQJPMTFSA-N
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Description

Synthesis Analysis

Several synthesis methods have been reported for 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. A notable approach involves a simple 3-step synthesis starting from D-ribose, which is first methylated, then benzoylated, and finally subjected to acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid to yield the desired compound in good purity and yield (Recondo & Rinderknecht, 1959). Another method involves the acetolysis of tri-O-benzoylguanosine, which provides a convenient procedure for preparing the compound from guanosine with a fair yield (Ishikawa et al., 1960).

Molecular Structure Analysis

The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is characterized by the presence of an acetyl group at the 1-position and benzyl groups at the 2, 3, and 5-positions of the ribofuranose ring. This structural arrangement is crucial for its reactivity and functionality as an intermediate in organic synthesis. The X-ray crystal structure analysis provides detailed insights into the geometric configuration of the molecule, revealing the spatial arrangement of its functional groups and the overall molecular conformation (Wood et al., 1984).

Chemical Reactions and Properties

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including glycosylation reactions, which are fundamental for the synthesis of nucleoside analogs. Its reactivity towards nucleophilic attack, particularly in the presence of catalysts such as tin(IV) chloride, enables the formation of glycosidic bonds, leading to the synthesis of valuable nucleoside derivatives (Yokoyama, Inoue, & Kuwajima, 1984).

properties

IUPAC Name

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSDGLXXKBKZ-STQJPMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556349
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

CAS RN

58381-23-0
Record name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kitamura, K Edayoshi, Y Kitade - Tetrahedron Letters, 2012 - Elsevier
We have developed an efficient stereoselective synthesis of 1-deoxy-1-ethynyl-β-d-ribofuranose (R E ), via the β-selective cyanation of the anomeric position of 1-O-acetyl-2,3,5-tri-O-…
F Seela, K Xu - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
The syntheses and properties of 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) ribonucleosides related to 2-aminoadenosine and isoguanosine are described. Glycosylation of 8-aza-…
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
AT Carmona, AJ Moreno-Vargas… - Chemical and Biological …, 2009 - books.google.com
The stereoselective formation of glycosylic linkages is one of the most important goals in oligosaccharide chemistry because of the crucial role of the glycoside structure in the biological …
Number of citations: 2 books.google.com
O Makabe, M Nakamura, S Umezawa - Bulletin of the Chemical …, 1975 - journal.csj.jp
Several carbamoylpyrazole-nucleosides were synthesized by fusion of 1-O-acetyl derivatives of ribofuranoses with pyrazole derivatives in the presence of bis(p-nitrophenyl) hydrogen …
Number of citations: 15 www.journal.csj.jp

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